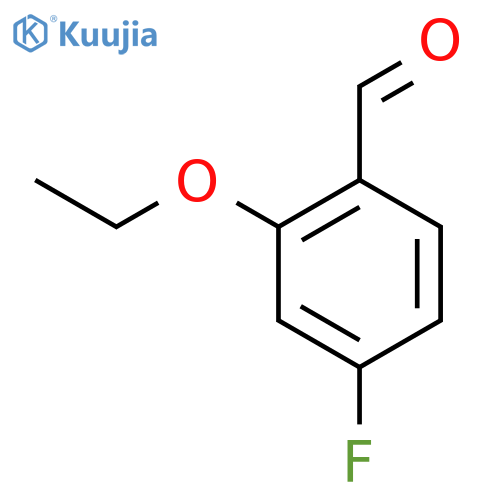Cas no 883537-24-4 (2-Ethoxy-4-fluorobenzaldehyde)

2-Ethoxy-4-fluorobenzaldehyde structure
商品名:2-Ethoxy-4-fluorobenzaldehyde
CAS番号:883537-24-4
MF:C9H9FO2
メガワット:168.164966344833
MDL:MFCD06247345
CID:2129415
PubChem ID:22273947
2-Ethoxy-4-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Ethoxy-4-fluorobenzaldehyde
- 2-ethoxy-4-fluoro-benzaldehyde
- AFNWRNDORVJZIM-UHFFFAOYSA-N
- 2-Ethoxy-4-fluorobenzaldehyde, AldrichCPR
- BB 0259674
- 883537-24-4
- SCHEMBL1881661
- DB-365055
- A1-03841
- F21198
- AKOS006293349
-
- MDL: MFCD06247345
- インチ: 1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
- InChIKey: AFNWRNDORVJZIM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C=O)=C(C=1)OCC
計算された属性
- せいみつぶんしりょう: 168.05865769g/mol
- どういたいしつりょう: 168.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Ethoxy-4-fluorobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI59124-500mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 500mg |
$234.00 | 2023-12-29 | |
| Ambeed | A155639-1g |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 1g |
$305.0 | 2024-04-16 | |
| A2B Chem LLC | AI59124-1g |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 1g |
$304.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747318-1g |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 98% | 1g |
¥2775.00 | 2024-04-27 | |
| 1PlusChem | 1P00IFIS-250mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 250mg |
$133.00 | 2025-02-28 | |
| TRC | E939808-10mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E939808-5mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 5mg |
$ 50.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015880-500mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 95% | 500mg |
2941CNY | 2021-05-07 | |
| abcr | AB427257-1g |
2-Ethoxy-4-fluorobenzaldehyde; . |
883537-24-4 | 1g |
€451.70 | 2025-02-20 | ||
| abcr | AB427257-10g |
2-Ethoxy-4-fluorobenzaldehyde; . |
883537-24-4 | 10g |
€2475.80 | 2025-02-20 |
2-Ethoxy-4-fluorobenzaldehyde 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
883537-24-4 (2-Ethoxy-4-fluorobenzaldehyde) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:883537-24-4)2-Ethoxy-4-fluorobenzaldehyde

清らかである:99%
はかる:1g
価格 ($):274.0